4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
4-(4-Ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a fused thieno-triazolopyrimidine scaffold. Its structure includes a 4-ethylbenzyl group at position 4 and a 4-methylbenzylthio substituent at position 1. The ethyl and methylbenzyl substituents likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
8-[(4-ethylphenyl)methyl]-12-[(4-methylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS2/c1-3-17-8-10-18(11-9-17)14-27-22(29)21-20(12-13-30-21)28-23(27)25-26-24(28)31-15-19-6-4-16(2)5-7-19/h4-13H,3,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIKPTKQDVJTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS Number: 1223814-71-8) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.6 g/mol. The structure features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.6 g/mol |
| CAS Number | 1223814-71-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds within the thienotriazolopyrimidine class can modulate key biochemical pathways by:
- Inhibiting Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Binding to Receptors : It can act as an antagonist or agonist at certain receptor sites, influencing cellular responses.
Studies have shown that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting proliferation through various mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Anticancer Properties
Recent research has highlighted the potential anticancer activity of thienotriazolopyrimidine derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines:
- Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM have been reported for structurally similar compounds .
- Breast Cancer (T47D) : Compounds showed IC50 values of 43.4 μM and 27.3 μM against different breast cancer cell lines .
Antimicrobial Activity
Thienotriazolopyrimidines have also been evaluated for their antimicrobial properties. Studies suggest that these compounds can exhibit both antibacterial and antifungal activities comparable to established antibiotics:
- Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Similar compounds have been noted for their antifungal efficacy against pathogenic fungi .
Case Studies
- Study on Anticancer Activity :
- Evaluation of Antimicrobial Effects :
Scientific Research Applications
Pharmaceutical Development
The primary application of this compound lies in its pharmacological potential. It has been identified as a GPR40 agonist , which suggests its role in mediating insulin secretion and glucose metabolism. This makes it a candidate for developing treatments for conditions such as:
- Type 2 Diabetes : By enhancing insulin secretion in response to glucose.
- Obesity : Potentially aiding in weight management through metabolic regulation.
A patent application (WO2015097713A1) outlines the synthesis of this compound and its derivatives, emphasizing their therapeutic efficacy against metabolic disorders .
Antimicrobial Activity
Research indicates that compounds with similar thieno-triazolo structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Properties
The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone framework has been associated with anticancer activity. Compounds within this class have shown promise in inhibiting cell proliferation in cancer cell lines. Further studies are needed to elucidate the specific mechanisms of action and efficacy against different cancer types.
Case Study 1: GPR40 Agonism
A study highlighted the role of GPR40 agonists in enhancing insulin secretion. The compound was tested alongside other known agonists, demonstrating a significant increase in insulin levels in vitro . This positions it as a potential therapeutic agent for diabetes management.
Case Study 2: Antimicrobial Testing
In preliminary testing against Staphylococcus aureus and Escherichia coli, the compound exhibited moderate inhibitory effects compared to standard antibiotics. These findings warrant further exploration into its potential as an antimicrobial agent .
Comparison with Similar Compounds
Key Structural Features of Analogues
The following compounds share the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core but differ in substituents, leading to variations in bioactivity and physicochemical properties:
Impact of Substituents on Activity
- Polar Groups (e.g., Pyrrolidinylmethyl): Enhance solubility but may reduce membrane permeability .
- Halogens (e.g., Fluorine, Bromine): Fluorine improves metabolic stability and bioavailability; bromine facilitates halogen bonding in target interactions .
- Heterocyclic Moieties (e.g., Thiophene): Influence electronic properties and stacking interactions with biological targets .
Antimicrobial and Anticancer Potential
Kinase Inhibition
- Fluorinated analogues () may target kinases like STAT3 or Wnt/β-catenin pathways, as suggested by structural similarities to inhibitors in and .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives?
- Methodological Answer : The core scaffold is typically synthesized via cyclocondensation or multi-step reactions. For example, hydrazonoyl chlorides can react with thienopyrimidine precursors under reflux in chloroform with triethylamine as a catalyst, yielding triazolo-fused derivatives . Key intermediates like 2-amino-thienopyrimidinones are often functionalized with benzylthio or aryl groups via nucleophilic substitution or thioether formation .
Q. What spectroscopic techniques are essential for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., benzylthio vs. ethylbenzyl groups) .
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1050–1250 cm⁻¹ for thioether linkages) .
- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns .
Q. How are impurities identified and quantified during the synthesis process?
- Methodological Answer : Reverse-phase HPLC with UV detection is commonly used, coupled with calibration against synthetic byproducts (e.g., unreacted hydrazonoyl chlorides). Recrystallization from ethanol/dioxane or DMF improves purity, as noted in analogous syntheses .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of 4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio) derivatives?
- Methodological Answer :
- Catalyst Screening : Triethylamine or p-toluenesulfonic acid enhances cyclization efficiency in similar triazolo-pyrimidine syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while chloroform minimizes side reactions during reflux .
- Temperature Control : Stepwise heating (e.g., 60–80°C for cyclization, followed by 100°C for DMSO-assisted heterocyclization) reduces decomposition .
Q. What strategies are used to resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Curves : Validate potency discrepancies (e.g., IC50 variability in anticancer assays) by testing multiple concentrations .
- Cellular Uptake Studies : Use fluorescent analogs or radiolabeled compounds to assess bioavailability differences .
- Target-Specific Assays : Isolate enzymatic targets (e.g., STAT3 inhibition) to decouple off-target effects observed in whole-cell assays .
Q. How do modifications at the benzylthio moiety affect the compound's pharmacokinetic properties?
- Methodological Answer :
- LogP Analysis : Introduce electron-withdrawing groups (e.g., fluoro-substituents) to reduce hydrophobicity and improve solubility, as seen in analogs with 4-fluorobenzylthio groups .
- Metabolic Stability : Replace methylbenzyl with piperidine-containing substituents to slow hepatic clearance, based on structural analogs with extended half-lives .
Q. What computational methods predict the binding affinity of this compound to target proteins?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
